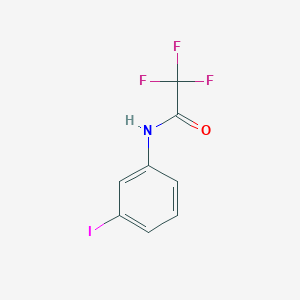

2,2,2-trifluoro-N-(3-iodophenyl)acetamide

Description

Significance of Organofluorine and Organoiodine Compounds in Contemporary Chemical Research

Organofluorine compounds hold a privileged position in the fields of pharmaceuticals and agrochemicals. The inclusion of fluorine atoms, often as a trifluoromethyl (CF₃) group, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is estimated that approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to the advantageous properties conferred by this element. bldpharm.com The carbon-fluorine bond's high strength contributes to the metabolic resistance of these compounds, prolonging their therapeutic effect. smolecule.com

Concurrently, organoiodine compounds are indispensable reagents and intermediates in organic synthesis. The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, rendering it an excellent leaving group in a variety of chemical transformations. avidnote.com This reactivity is particularly exploited in transition-metal-catalyzed cross-coupling reactions, which are foundational methods for constructing complex carbon-carbon and carbon-heteroatom bonds. concordia.ca The utility of aryl iodides, such as the iodophenyl group, as precursors in these powerful synthetic methods is well-established.

The Trifluoroacetamide (B147638) Moiety in Organic Synthesis and Chemical Biology

The trifluoroacetamide group is a versatile functional moiety with distinct applications. In organic synthesis, particularly in the assembly of peptides and other complex molecules containing amine groups, the trifluoroacetyl (Tfa) group serves as an effective protecting group. researchgate.net Its utility stems from its stability under various reaction conditions and its facile removal under mild basic conditions. evitachem.com Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the N-H proton, influencing the reactivity and physical properties of the parent molecule. In the realm of chemical biology, trifluoroacetamide-containing molecules are investigated for their potential as enzyme inhibitors and as probes for studying biological systems. evitachem.com

The Iodophenyl Substructure as a Versatile Functional Handle

The 3-iodophenyl substructure within 2,2,2-trifluoro-N-(3-iodophenyl)acetamide provides a highly valuable "functional handle" for synthetic diversification. The iodine atom serves as a reactive site for a multitude of cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of a wide array of substituents, such as aryl, alkynyl, and amino groups, at a specific position on the aromatic ring. This strategic functionalization is a cornerstone of modern drug discovery and materials science, enabling the systematic modification of a lead compound to optimize its properties.

Research Objectives and Scope for In-depth Academic Inquiry

An in-depth academic inquiry into this compound would encompass several key objectives. A primary goal would be the full characterization of its physicochemical properties and reactivity. A systematic investigation of its utility in a broad range of cross-coupling reactions would be essential to define its scope as a synthetic building block. Another research avenue would be the synthesis of a library of derivatives by exploiting the reactive C-I bond, followed by screening for biological activity. This could lead to the identification of new lead compounds for drug discovery. Furthermore, theoretical studies could provide insights into how the trifluoroacetamide and iodo substituents mutually influence the molecule's conformation, electronic structure, and reactivity, thereby guiding future synthetic and applied research.

Chemical Compound Data

Below are the known properties for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 180530-11-4 | |

| Molecular Formula | C₈H₅F₃INO | |

| Molecular Weight | 315.03 g/mol | |

| Appearance | Typically a solid | |

| Solubility | Soluble in organic solvents |

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-3-1-2-5(12)4-6/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWYVZSMKUUMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269455 | |

| Record name | 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180530-11-4 | |

| Record name | 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180530-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(3-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Methodological Advancements

Established Synthetic Pathways to 2,2,2-trifluoro-N-(3-iodophenyl)acetamide

Traditional synthetic methods for preparing this compound are well-documented and rely on fundamental organic transformations. These pathways are often favored for their simplicity and the availability of starting materials.

Conventional Amidation and Acylation Procedures

The most direct and common method for the synthesis of this compound is the acylation of 3-iodoaniline (B1194756). This reaction involves the formation of an amide bond between the amine group of 3-iodoaniline and a trifluoroacetylating agent. Commonly used reagents for this purpose include trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide byproduct and drive the reaction towards completion. These procedures are generally high-yielding and straightforward to perform on a laboratory scale.

An alternative approach within this category is the use of trifluoroacetic acid as the acylating agent, facilitated by a peptide coupling reagent. This method, while effective, may necessitate more rigorous conditions to achieve high yields.

Halogenation Strategies for Iodophenyl Moiety Introduction

An alternative to acylating a pre-iodinated aniline (B41778) is to introduce the iodine atom onto the phenyl ring of a trifluoroacetylated precursor, such as 2,2,2-trifluoro-N-phenylacetamide. This is achieved through electrophilic aromatic substitution. The trifluoroacetamide (B147638) group is a meta-directing deactivator, which guides the incoming electrophile, in this case, iodine, to the 3-position of the phenyl ring.

Common iodinating agents for this transformation include iodine monochloride or a combination of iodine and an oxidizing agent like nitric acid or hydrogen peroxide. N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, can also be employed for this purpose. The regioselectivity of this reaction is a key advantage, leading to the desired 3-iodo isomer as the major product.

Transition Metal-Catalyzed Synthetic Approaches

Modern synthetic organic chemistry has seen the rise of transition metal catalysis as a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These methods often provide milder reaction conditions, greater functional group tolerance, and higher efficiency compared to traditional methods.

Palladium-Catalyzed Reactions for C-N and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are highly versatile for synthesizing substituted anilines and their derivatives. The Buchwald-Hartwig amination, for instance, allows for the coupling of an aryl halide (like 1,3-diiodobenzene) with an amine or an amide. This methodology can be adapted to synthesize the target molecule or its immediate precursors.

Furthermore, the iodine atom in this compound serves as an excellent handle for subsequent palladium-catalyzed C-C bond-forming reactions. These include the Suzuki, Heck, and Sonogashira couplings, which enable the introduction of a wide array of substituents at the 3-position, highlighting the utility of this compound as a versatile intermediate.

Copper- and Rhodium-Catalyzed Methodologies

Copper-catalyzed reactions have also been explored for the synthesis of N-aryl amides. For example, the Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, can be used to couple an aryl halide with an amide. While this method has been largely superseded by palladium-catalyzed approaches due to the often harsh reaction conditions required, modern advancements with more sophisticated ligands have revitalized its utility.

Rhodium-catalyzed reactions, particularly those involving C-H activation, represent a cutting-edge approach to the synthesis of complex aromatic compounds. While direct rhodium-catalyzed synthesis of this compound is not yet a common strategy, the principles of rhodium catalysis are being applied to the functionalization of related N-aryl amide systems.

Chelation-Assisted C-H Activation in Synthesis

Chelation-assisted C-H activation is a powerful strategy that utilizes a directing group within a molecule to guide a transition metal catalyst to a specific C-H bond, enabling its selective functionalization. The amide moiety in N-aryl amides can serve as such a directing group, typically facilitating functionalization at the ortho position.

While this inherent ortho-directing nature presents a challenge for the direct synthesis of a meta-substituted product like this compound, ongoing research into ligand and catalyst design is aimed at overcoming these regioselectivity challenges. The development of new catalytic systems that can achieve meta-selective C-H functionalization would represent a significant advancement in the synthesis of this and related compounds.

Transition Metal-Free Synthetic Methodologies

In an effort to develop more sustainable and cost-effective synthetic routes, significant research has been directed towards transition metal-free methodologies. These approaches avoid the use of expensive and potentially toxic metal catalysts, simplifying purification processes and reducing environmental impact.

The formation of the amide bond in this compound is commonly achieved through the acylation of 3-iodoaniline. This transformation is typically promoted by a base, which serves to activate the amine or to neutralize the acidic byproduct of the reaction. Common trifluoroacetylating agents used in these reactions include trifluoroacetic anhydride and ethyl trifluoroacetate (B77799).

The selection of the base and solvent system is crucial for optimizing the reaction yield and purity. For instance, the reaction between an amine and ethyl trifluoroacetate is often facilitated by a base like triethylamine in a suitable solvent such as methanol. google.com This method is effective for the N-trifluoroacetylation of amino acids and can be applied to anilines. google.com When using the more reactive trifluoroacetic anhydride, a non-nucleophilic base like pyridine or triethylamine is employed to scavenge the trifluoroacetic acid generated during the reaction, driving the equilibrium towards the product.

| Trifluoroacetylating Agent | Base | Typical Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Ethyl trifluoroacetate | Triethylamine (Et3N) | Methanol (MeOH) | Mild conditions, suitable for various amines. | google.com |

| Trifluoroacetic anhydride ((CF3CO)2O) | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | High reactivity, driven by scavenging of trifluoroacetic acid byproduct. | General Knowledge |

While traditional reagents like trifluoroacetic anhydride are effective, the search for novel reagents with improved handling, selectivity, and reactivity under milder conditions is an ongoing area of research. epa.govbenthamdirect.com These developments are crucial for synthesizing complex molecules where sensitive functional groups might not tolerate harsh reaction conditions.

One such advanced reagent is Trifluoroacetyl triflate (CF₃C(O)OSO₂CF₃, TFAT) . TFAT is a highly electrophilic and convenient reagent for trifluoroacetylation reactions, capable of reacting efficiently with a wide range of nucleophiles, including alcohols and amines. researchgate.net Another innovative reagent is S-dodecyltrifluorothioacetate . This reagent is particularly noteworthy for its ability to perform trifluoroacetylations of amino acids under aqueous conditions, offering a greener alternative to traditional organic solvents and demonstrating high yields. researchgate.net The development of such reagents expands the toolbox for chemists, allowing for the synthesis of trifluoroacetamides in complex molecular settings. researchgate.net

| Reagent | Formula | Key Advantage | Reference |

|---|---|---|---|

| Trifluoroacetic anhydride | (CF3CO)2O | High reactivity, readily available. | General Knowledge |

| Trifluoroacetyl triflate (TFAT) | CF3C(O)OSO2CF3 | Very high electrophilicity for efficient reactions. | researchgate.net |

| S-dodecyltrifluorothioacetate | CF3C(O)SC12H25 | Enables trifluoroacetylation in aqueous media. | researchgate.net |

Multicomponent Reactions and Annulation Protocols

To construct more complex molecular architectures from this compound and related structures, chemists employ multicomponent reactions (MCRs) and annulation protocols. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. prairielights.com Annulation reactions involve the formation of a new ring onto a pre-existing molecule.

An exemplary annulation protocol involving a related trifluoroacetamide is the Pictet-Spengler reaction. In a documented synthesis, 2,2,2-trifluoro-N-[2-(4-nitrophenyl)ethyl]-acetamide was treated with paraformaldehyde and sulfuric acid in acetic acid to yield a tetrahydroisoquinoline derivative. This acid-catalyzed cyclization demonstrates how the trifluoroacetamide-bearing scaffold can be used to build complex heterocyclic systems. The trifluoroacetyl group can serve as a directing group or a key functional handle in these intricate transformations.

Synthesis of Deuterated and Isotopically Labeled Analogs for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction or a metabolic pathway. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (like replacing hydrogen with deuterium) or a radioisotope, researchers can gain profound insights into reaction mechanisms, metabolic fates, and binding interactions.

For a molecule like this compound, isotopic labeling can be achieved at several positions. For instance, the iodine atom can be replaced with a radioisotope such as ¹²⁵I. A study on a related iodophenyl compound demonstrated a highly efficient copper(I)-assisted isotopic exchange method to introduce ¹²⁵I, achieving over 95% labeling yield. iaea.org This type of radiolabeling is invaluable for imaging studies and tracking the molecule's distribution in biological systems. iaea.org

Furthermore, deuterium (B1214612) labeling can be used to probe reaction mechanisms. For example, replacing specific C-H bonds with C-D bonds can reveal which bonds are broken during a reaction through the kinetic isotope effect. General methods for creating deuterated internal standards often involve H/D exchange reactions or building the molecule from deuterated starting materials. wikipedia.org Such labeled analogs of this compound are critical tools for advanced analytical and mechanistic investigations. nih.gov

Chemical Reactivity and Mechanistic Studies

Reactivity of the Iodophenyl Group in Cross-Coupling Reactions

The iodine atom on the phenyl ring makes 2,2,2-trifluoro-N-(3-iodophenyl)acetamide an excellent substrate for numerous cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides (I > Br > Cl) for the initial oxidative addition step in palladium-catalyzed cycles, allowing these reactions to proceed under mild conditions. wikipedia.orgacs.org

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. nih.gov For this compound, this reaction facilitates the formation of a biaryl linkage at the C-3 position. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.

The general mechanism involves a catalytic cycle comprising three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-iodine bond of the acetamide (B32628).

Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.

A wide variety of aryl, heteroaryl, alkenyl, and alkyl boronic acids can be coupled with aryl iodides, demonstrating the versatility of this reaction. nih.gov The reaction conditions are generally mild and tolerate a broad range of functional groups.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Iodides

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubilizes reactants and influences reaction rate |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters | Source of the new carbon fragment |

The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Employing this compound in this reaction allows for the introduction of an alkynyl substituent at the C-3 position of the phenyl ring.

This reaction is typically co-catalyzed by palladium and copper complexes. The proposed mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle. The palladium catalyst activates the aryl iodide via oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the arylated alkyne product. Aryl iodides are particularly effective substrates, generally providing excellent yields under mild conditions. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Component | Examples | Purpose |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle |

| Copper Co-catalyst | CuI | Activates the terminal alkyne |

| Ligand | PPh₃, AsPh₃ | Stabilizes the palladium catalyst |

| Base | Et₃N, i-Pr₂NH, Piperidine | Acts as both a base and often as the solvent |

| Solvent | THF, DMF, Toluene | Used when the amine base is not the solvent |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol | The alkyne coupling partner |

Heck Reaction The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org Using this compound, this reaction enables the introduction of a vinyl group at the C-3 position. Aryl iodides are the most reactive halides for this transformation. mdpi.com

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by the coordination and subsequent insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step forms the double bond of the product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base. libretexts.org

Stille Coupling The Stille reaction is a versatile cross-coupling method that forms a C-C bond between an organostannane (organotin) reagent and an sp²-hybridized organic halide. wikipedia.org The iodophenyl group of this compound makes it an ideal electrophilic partner for this reaction.

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups, although their toxicity is a significant drawback. organic-chemistry.org The reaction can be accelerated by the addition of copper(I) salts. organic-chemistry.org

Table 3: Comparison of Heck and Stille Reaction Conditions

| Reaction | Catalyst | Coupling Partner | Base/Additive | Key Features |

| Heck | Pd(OAc)₂, PdCl₂ | Alkenes (e.g., Styrene, Acrylates) | Et₃N, K₂CO₃, NaOAc | Forms substituted alkenes; high stereoselectivity organic-chemistry.org |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | Organostannanes (e.g., vinyl-, aryl-, alkyl-stannanes) | Often no base needed; CuI, LiCl can be additives | Broad functional group tolerance; toxic tin reagents nih.gov |

Ullmann-type coupling reactions, which traditionally use copper catalysts, are employed to form carbon-heteroatom bonds (C-N, C-O, C-S). The iodophenyl group of this compound is a suitable substrate for these reactions, allowing for the formation of diaryl ethers, diarylamines, or diaryl sulfides. Modern variations of the Ullmann reaction often use palladium or nickel catalysts and can proceed under milder conditions than the classic high-temperature protocols. The reaction involves the coupling of the aryl iodide with an alcohol, amine, or thiol, typically in the presence of a base.

A major advantage of palladium-catalyzed cross-coupling reactions is their broad substrate scope and tolerance for various functional groups. The trifluoroacetamido group in this compound is generally stable under the conditions required for Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. This stability allows for the synthesis of complex molecules without the need for protecting the amide functionality.

Research has shown that functional groups such as esters, ketones, nitriles, and amides are well-tolerated in these coupling reactions. nih.gov The reactivity can be influenced by the electronic properties of the coupling partners. For instance, in Suzuki couplings, both electron-rich and electron-deficient arylboronic acids can be used effectively. Similarly, the Heck reaction works well with electron-deficient alkenes like acrylates. wikipedia.org The high reactivity of the C-I bond allows for selective coupling in the presence of less reactive C-Br or C-Cl bonds if present elsewhere in the molecule. wikipedia.org

Transformations Involving the Trifluoroacetamido Group

The trifluoroacetamido group (–NHCOCF₃) is primarily known as a stable protecting group for anilines. Its main chemical transformation is its removal to regenerate the free amine.

Deprotection via Hydrolysis The trifluoroacetyl group can be readily cleaved under basic hydrolysis conditions. acs.org Treatment with bases such as sodium hydroxide in an alcoholic solvent or aqueous potassium carbonate is effective for removing the group and yielding 3-iodoaniline (B1194756). The general mechanism for basic amide hydrolysis involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, followed by the elimination of the amine. youtube.comlibretexts.org

Alternatively, reductive cleavage offers a mild method for deprotection. Reagents like sodium borohydride in a mixed solvent system of ethanol and tetrahydrofuran have been used to remove the trifluoroacetyl group. google.comgoogle.com

Defluorinative Arylation A more recent and specialized transformation involves the nickel-catalyzed defluorinative arylation of trifluoroacetamides. nih.govacs.org This reaction does not cleave the amide bond but instead activates the C-CF₃ bond. It allows for the replacement of the trifluoromethyl group with an aryl group from an arylboronic acid or a similar arylating agent. This novel method transforms the trifluoroacetamide (B147638) into a different, more complex aromatic amide, showcasing an alternative reactivity pathway beyond simple deprotection. acs.orgorganic-chemistry.org

Role as an Amine Protecting Group in Peptide Synthesis

In the realm of peptide synthesis, protecting the amine group of amino acids is crucial to prevent unintended side reactions during the formation of peptide bonds. The trifluoroacetyl (Tfac) group, present in this compound, serves as an effective amine protecting group. google.com The trifluoroacetamide functionality offers a hyperlabile protecting group with distinct advantages in specific synthetic strategies. google.com Its application in solid-phase peptide synthesis (SPPS) has been explored, providing an alternative to more common protecting groups like Fmoc and Boc. The use of trifluoroacetamide for N-terminal protection is a key aspect of its utility in the synthesis of peptides and their derivatives. google.com

Selective Deprotection Strategies and Reaction Conditions

A significant advantage of using the trifluoroacetyl group is the ability to remove it under specific and mild conditions, ensuring the integrity of the peptide chain and other protecting groups. The deprotection of the trifluoroacetamide can be achieved selectively, a critical feature for orthogonal protection strategies in complex molecule synthesis.

One effective method for the removal of the Tfac group involves the use of sodium borohydride (NaBH4) in a mixed solvent system of ethanol (EtOH) and tetrahydrofuran (THF). google.com This method is particularly useful for the deprotection of resin-bound peptides in solid-phase synthesis. google.com

Table 1: Selective Deprotection Conditions for the Trifluoroacetyl Group

| Reagent | Solvent System | Temperature | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Tetrahydrofuran/Ethanol (THF/EtOH) | Room Temperature | Effective for deprotection in solid-phase peptide synthesis. google.com |

N-Functionalization and Derivatization (e.g., N-methylation)

The presence of the trifluoroacetamide group can facilitate the site-specific functionalization of the nitrogen atom. This is particularly valuable in modifying the properties of peptides and other bioactive molecules. For instance, N-methylation of peptide backbone amides can be achieved when the N-terminus is protected with a trifluoroacetamide group. google.com This modification is often employed to enhance the pharmacokinetic properties of peptide-based drugs. google.com The derivatization allows for the introduction of various functional groups, expanding the chemical diversity of molecules synthesized using this protecting group strategy.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The outcome of these reactions is governed by the directing effects of the trifluoroacetamido and iodo substituents.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The trifluoroacetamido group (-NHCOCF3) is a deactivating group due to the electron-withdrawing nature of the trifluoroacetyl moiety, which reduces the electron density of the aromatic ring. However, the lone pair of electrons on the nitrogen atom can be donated to the ring through resonance, making it an ortho-, para-director. In contrast, the iodine atom is also a deactivating group due to its electronegativity but is also an ortho-, para-director.

Given the positions of the substituents in this compound (meta to each other), their directing effects will influence the position of incoming electrophiles. The positions ortho and para to the trifluoroacetamido group are C2, C4, and C6. The positions ortho and para to the iodo group are C2 and C4. Therefore, electrophilic substitution is most likely to occur at the C2 and C4 positions, with potential for substitution at the C6 position as well.

Table 2: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO2+ | 2,2,2-trifluoro-N-(3-iodo-4-nitrophenyl)acetamide and 2,2,2-trifluoro-N-(3-iodo-6-nitrophenyl)acetamide |

| Halogenation | Br+ or Cl+ | 2,2,2-trifluoro-N-(4-bromo-3-iodophenyl)acetamide and 2,2,2-trifluoro-N-(6-bromo-3-iodophenyl)acetamide |

| Friedel-Crafts Acylation | RCO+ | 2,2,2-trifluoro-N-(4-acyl-3-iodophenyl)acetamide and 2,2,2-trifluoro-N-(6-acyl-3-iodophenyl)acetamide |

It is important to note that Friedel-Crafts reactions may be inhibited by the deactivating nature of the trifluoroacetamido group. libretexts.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This type of reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgopenstax.org In this compound, the trifluoroacetamido group is electron-withdrawing. However, its position meta to the iodine atom does not provide significant resonance stabilization for the Meisenheimer complex intermediate that would form upon nucleophilic attack. openstax.org

Therefore, nucleophilic aromatic substitution at the carbon bearing the iodine is not highly favored under standard SNAr conditions. However, under forcing conditions or via alternative mechanisms such as the benzyne mechanism, substitution of the iodide may be possible. The benzyne mechanism typically involves a strong base and can lead to a mixture of products. chemistrysteps.comkhanacademy.org

Investigations into Reaction Mechanisms and Intermediates

The mechanisms of the reactions involving this compound are consistent with established principles of organic chemistry.

In electrophilic aromatic substitution , the reaction proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The electrophile attacks the π-electron system of the benzene (B151609) ring, leading to this intermediate, which then loses a proton to restore aromaticity. wikipedia.org The stability of the possible arenium ion intermediates dictates the regioselectivity of the substitution.

For nucleophilic aromatic substitution , the classical SNAr mechanism involves a two-step addition-elimination process. openstax.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. openstax.org This intermediate is stabilized by electron-withdrawing groups. The leaving group then departs, and the aromaticity of the ring is restored. While direct SNAr is less likely for this specific compound due to the meta-positioning of the activating group, if it were to occur, the formation of a Meisenheimer complex would be a key mechanistic step.

The hydrolysis of the trifluoroacetamide group under basic conditions likely proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the amide bond.

Detailed Kinetic Studies

Spectroscopic Monitoring of Reaction Progress

Similarly, there is a lack of specific studies that detail the use of spectroscopic methods to monitor the progress of reactions involving this compound. In a typical research context, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry (MS) would be employed to track the consumption of the starting material and the formation of products over time. This allows for real-time analysis of the reaction and provides insights into the formation of intermediates and byproducts. Without such studies, a detailed discussion of the spectroscopic changes that occur during its chemical transformations cannot be provided.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 2,2,2-trifluoro-N-(3-iodophenyl)acetamide in solution. By examining the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete assignment of the molecule's structure can be achieved.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy for Chemical Shift Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the N-H proton of the acetamide (B32628) group. The chemical shifts of the aromatic protons are influenced by the substitution pattern of the benzene (B151609) ring. The electron-withdrawing nature of the iodine atom and the trifluoroacetamide (B147638) group will cause the protons to resonate at lower fields (higher ppm values). The proton on the carbon between the two substituents (H-2) is expected to be the most deshielded. The coupling constants (J-values) between adjacent protons will reveal their spatial relationships.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbon of the acetamide group is expected to appear significantly downfield. The trifluoromethyl group will also have a characteristic chemical shift, and the carbon attached to the iodine atom will be identifiable by its specific resonance.

The ¹⁹F NMR spectrum is a simple yet informative tool for this compound, as it contains a trifluoromethyl group. A single signal, likely a singlet, is expected, and its chemical shift will be characteristic of the trifluoroacetamide moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.0 - 8.2 | - | t | ~1.5 |

| H-4 | 7.6 - 7.8 | - | ddd | ~8.0, 2.0, 1.0 |

| H-5 | 7.1 - 7.3 | - | t | ~8.0 |

| H-6 | 7.8 - 8.0 | - | ddd | ~8.0, 2.0, 1.0 |

| N-H | 8.5 - 9.5 | - | s (broad) | - |

| C-1 | - | ~140 | s | - |

| C-2 | - | ~130 | d | - |

| C-3 | - | ~95 | s | - |

| C-4 | - | ~138 | d | - |

| C-5 | - | ~122 | d | - |

| C-6 | - | ~130 | d | - |

| C=O | - | ~155 (q) | q | ~37 |

| CF₃ | - | ~116 (q) | q | ~288 |

Note: Predicted values are based on data from structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the carbon signals for C-2, C-4, C-5, and C-6 based on the previously assigned proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the through-space interactions between protons, which can help in determining the preferred conformation of the molecule in solution.

Temperature-Dependent NMR Studies for Conformational Dynamics

The trifluoroacetamide group can exhibit restricted rotation around the C-N amide bond. Temperature-dependent NMR studies can provide insights into the energy barrier of this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the rotational energy barrier.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For a related compound, 2,2,2-trifluoro-N-(3-fluoro-5-iodophenyl)acetamide, the exact mass is reported as 332.92737 g/mol . guidechem.com Based on this, the predicted exact mass for this compound (C₈H₅F₃INO) can be calculated.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 314.9470 |

| [M+H]⁺ | 315.9548 |

| [M+Na]⁺ | 337.9368 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. Analysis of these fragments provides valuable information about the compound's structure and stability. The fragmentation of this compound is expected to proceed through several characteristic pathways.

A likely initial fragmentation would be the cleavage of the C-N amide bond, leading to the formation of the 3-iodophenylaminyl radical cation and the trifluoroacetyl cation. Another prominent fragmentation pathway could involve the loss of the trifluoromethyl group. The presence of iodine would also lead to characteristic isotopic patterns in the mass spectrum.

X-ray Crystallography

Determination of Molecular Structure and Stereochemistry in the Solid State

An X-ray diffraction study would be essential to confirm the connectivity of the atoms and the stereochemical relationship between the trifluoroacetamide group and the 3-iodophenyl ring. It would provide unequivocal proof of the compound's constitution.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Understanding the crystal packing is crucial for elucidating the intermolecular forces that govern the solid-state assembly. Of particular interest would be the potential for hydrogen bonding between the amide N-H group and the carbonyl oxygen of neighboring molecules. Furthermore, the presence of an iodine atom suggests the possibility of halogen bonding, a significant non-covalent interaction that could influence the crystal lattice.

Conformational Analysis and Dihedral Angles

The relative orientation of the phenyl ring and the acetamide group, defined by the dihedral angles, would be a key feature revealed by X-ray crystallography. This conformational preference in the solid state is a result of minimizing steric hindrance and maximizing favorable intermolecular interactions.

Studies on Fluorine Atom Disorder and its Implications

The trifluoromethyl group is known to sometimes exhibit rotational disorder in the crystalline state. An X-ray crystallographic study would determine if the fluorine atoms in this compound are ordered or disordered and quantify the extent of any such disorder. This has implications for the interpretation of the crystal packing and intermolecular contacts.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Characterization of Functional Group Vibrations

The IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to the vibrations of its constituent functional groups. Without experimental data, a table of expected vibrational frequencies cannot be accurately generated. However, one would anticipate observing vibrations for the N-H bond, the C=O (amide I) bond, the C-N bond, C-H bonds of the aromatic ring, the C-I bond, and the C-F bonds of the trifluoromethyl group.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3400-3200 |

| C=O (Amide I) | Stretching | 1700-1650 |

| N-H (Amide II) | Bending | 1600-1500 |

| C-N | Stretching | 1400-1200 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-I | Stretching | 600-500 |

| C-F | Stretching | 1350-1150 |

Electronic Spectroscopy (UV-Vis Spectroscopy)

The electronic absorption characteristics of a molecule are determined by the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. In the context of this compound, the chromophoric system is primarily the substituted benzene ring and the acetamide group. The interplay between the electron-withdrawing trifluoroacetyl group and the substituents on the phenyl ring dictates the specific wavelengths of light absorbed.

Investigation of Electronic Transitions and Chromophores

The principal chromophore in this compound is the iodinated phenylacetamide moiety. The electronic transitions observed in the UV-Vis spectrum of such aromatic compounds are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals of the benzene ring to the corresponding antibonding (π) orbitals. The n → π transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms of the amide group) to an antibonding π* orbital.

The presence of the iodine atom, a halogen substituent, on the phenyl ring is expected to influence the absorption maxima. Halogen atoms can exert both an inductive (-I) and a resonance (+R) effect. The inductive effect tends to be electron-withdrawing, which can cause a bathochromic (red) shift or a hypsochromic (blue) shift depending on the specific transition. The resonance effect involves the delocalization of lone pair electrons from the halogen into the aromatic ring, which typically results in a bathochromic shift. For iodine, the inductive effect is generally weaker than for other halogens, while its larger size and polarizability can also impact the electronic environment.

The trifluoroacetamide group is strongly electron-withdrawing. This property significantly modifies the electronic distribution within the molecule. The -C(O)CF₃ group decreases the electron density on the nitrogen atom and, by extension, on the aromatic ring. This can lead to a hypsochromic shift of the primary π → π* absorption bands of the benzene ring.

To provide quantitative data, theoretical calculations using methods such as Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the electronic absorption spectrum. Such calculations would provide theoretical λmax values and the oscillator strengths for the main electronic transitions, offering insight into the nature of the chromophores.

Without experimental data, a definitive data table cannot be constructed. However, a hypothetical table based on the expected transitions for this class of compounds is presented below for illustrative purposes.

Table 4.5.1: Predicted Electronic Transitions for this compound

| Predicted Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 280 | Substituted Benzene Ring |

| n → π | 280 - 320 | Carbonyl Group (C=O) |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational investigation of molecular systems, offering a favorable balance between accuracy and computational cost. For 2,2,2-trifluoro-N-(3-iodophenyl)acetamide, DFT calculations can elucidate its electronic structure and predict various spectroscopic and chemical properties.

Optimization of Molecular Geometries and Electronic Structures

The initial step in the theoretical study of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in three-dimensional space. A common and effective method for this is the B3LYP functional combined with a suitable basis set, such as DGDZVP, which has been used for similar iodine-containing trifluoroacetamide (B147638) derivatives. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar molecular structures, as specific computational studies on this compound are not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-I | ~2.10 |

| C-N (amide) | ~1.35 | |

| C=O (amide) | ~1.23 | |

| C-CF3 | ~1.54 | |

| Bond Angles (°) | C-N-C (amide) | ~125 |

| N-C=O | ~122 | |

| C-C-F | ~111 |

The electronic structure of the molecule is also determined during optimization. The presence of the electron-withdrawing trifluoromethyl group and the large, polarizable iodine atom significantly influences the electron distribution across the phenyl ring and the acetamide (B32628) moiety.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the optimized geometry. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For this compound, key predicted vibrational frequencies would include the N-H stretch, the C=O stretch of the amide group, C-F stretching modes from the trifluoromethyl group, and vibrations associated with the iodophenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest. The calculated chemical shifts are highly sensitive to the molecular geometry and the electronic environment of the nuclei. Comparing calculated and experimental spectra can aid in the definitive structural elucidation of complex molecules. worktribe.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative) This table presents illustrative data based on typical values for similar molecular structures, as specific computational studies on this compound are not available in the cited literature.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR (cm⁻¹) | N-H stretch | ~3300 |

| C=O stretch | ~1700 | |

| C-F stretch | ~1100-1200 | |

| NMR (ppm) | ¹H (amide N-H) | ~8.0-9.0 |

| ¹³C (C=O) | ~160-170 | |

| ¹⁹F (CF₃) | ~ -75 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the kinetic stability, chemical reactivity, and electronic transitions of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. For this compound, the electron-withdrawing nature of the trifluoroacetyl group and the iodine atom would be expected to lower the energy of the LUMO, potentially resulting in a moderate to small HOMO-LUMO gap. irjweb.com The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound.

Elucidation of Reaction Mechanisms

A plausible synthetic route to this compound is the acylation of 3-iodoaniline (B1194756) with trifluoroacetic anhydride (B1165640) or a related activated derivative. Computational methods can be used to model this reaction mechanism in detail. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for the reaction can be constructed. This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step.

For instance, in the reaction of trifluoroacetamide with alkenes and dienes in an oxidative system, computational studies can help to understand the nature of the reactive intermediates. researchgate.net Similarly, for the synthesis of this compound, theoretical calculations could clarify whether the reaction proceeds through a direct nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon of the acylating agent or via a more complex, stepwise mechanism.

Activation Energies and Reaction Kinetics

Detailed computational studies determining the specific activation energies and reaction kinetics for reactions involving this compound are not extensively available in the current scientific literature. However, general principles of computational chemistry allow for a qualitative discussion of the factors that would influence these parameters.

The reactivity of this compound is significantly influenced by its distinct functional groups: the trifluoroacetamide moiety and the iodophenyl ring. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can affect the electron density distribution across the entire molecule. This electronic effect can influence the activation barriers for various reactions, such as nucleophilic or electrophilic attacks. For instance, the electron-withdrawing nature of the -CF3 group would likely increase the electrophilicity of the carbonyl carbon in the acetamide group, potentially lowering the activation energy for nucleophilic addition reactions at this site.

Conversely, the iodine atom, being large and polarizable, can participate in halogen bonding, a type of non-covalent interaction that can influence reaction pathways and transition state stabilization. The steric bulk of the iodine atom at the meta-position of the phenyl ring would also play a crucial role in the kinetics of reactions, potentially hindering the approach of reactants to adjacent sites on the aromatic ring.

Computational methods such as Density Functional Theory (DFT) are well-suited for calculating the transition state geometries and energies, from which activation energies can be derived. Such calculations would be invaluable for predicting the most favorable reaction pathways and for understanding the mechanism of reactions involving this compound. For example, computational studies on the pyrolysis of N-substituted diacetamides have utilized DFT to explore decomposition mechanisms and calculate Arrhenius parameters mdpi.compreprints.org. While not specific to the target molecule, these studies highlight the methodologies that could be applied.

A hypothetical table of calculated activation energies for a proposed reaction could be structured as follows:

Table 1: Hypothetical Calculated Activation Energies for a Nucleophilic Acyl Substitution Reaction

| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-31G(d) | PCM (Water) | Data not available |

| M06-2X | def2-TZVP | SMD (DMSO) | Data not available |

| ωB97X-D | aug-cc-pVTZ | IEFPCM (Acetonitrile) | Data not available |

This table is for illustrative purposes only. No experimental or calculated data for this specific reaction of this compound was found in the reviewed literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and interactions with the environment. nih.govacs.org

Specific molecular dynamics simulations detailing the conformational landscape of this compound in either the gas phase or in solution are not readily found in the published literature. However, based on its structure, several key conformational features can be anticipated and would be interesting subjects for future computational studies.

The primary source of conformational flexibility in this compound is the rotation around the amide C-N bond and the C-C bond connecting the phenyl ring to the nitrogen atom. The amide bond is known to have a significant barrier to rotation due to partial double bond character, often leading to distinct cis and trans conformers. researchgate.net For N-substituted acetamides, the trans conformation is generally favored. researchgate.net

In the gas phase, intramolecular interactions would dominate the conformational preferences. In solution, the polarity of the solvent would play a a significant role in determining the population of different conformers.

MD simulations could provide a detailed picture of the solvation shell around the molecule, revealing the preferred orientation of solvent molecules and the energetics of solvation. Furthermore, simulations could be employed to study its interaction with biological macromolecules, such as proteins, to elucidate potential binding modes and affinities. Studies on the interactions of amides with aromatic systems have shown the importance of both hydrophobic effects and direct chemical interactions, such as lone pair-π interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical substance based on its molecular structure. researchgate.netnih.govmdpi.com These models are widely used in drug discovery, materials science, and environmental science to estimate properties that are difficult or expensive to measure experimentally.

A specific QSPR model for this compound has not been identified in the reviewed literature. However, the first step in developing such a model would be the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecular structure and are used as the independent variables in the QSPR model. For this compound, relevant descriptors would fall into several categories:

Topological Descriptors: These are based on the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Constitutional Descriptors: These are simple counts of atoms, bonds, and functional groups.

The presence of the trifluoromethyl group and the iodine atom would be captured by specific descriptors that account for the properties of these substituents. For instance, descriptors related to hydrophobicity (like logP) and polarizability would be significantly influenced by these groups.

This table lists descriptors that would be theoretically important for building a QSPR model for the title compound. Specific calculated values are not provided due to the absence of dedicated studies.

Research Applications and Functional Materials Development

A Versatile Building Block in the Landscape of Organic Synthesis

The strategic placement of a trifluoroacetamide (B147638) group and an iodine atom on a phenyl ring makes 2,2,2-trifluoro-N-(3-iodophenyl)acetamide a sought-after precursor in multi-step synthetic sequences. The presence of the iodine atom, a versatile halogen, allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Precursor for Complex Fluorinated and Iodinated Scaffolds

The dual functionality of this compound serves as a cornerstone for the synthesis of intricate molecular architectures that incorporate both fluorine and iodine. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity in bioactive molecules, combined with the reactive handle of the iodine atom, allows for the stepwise and controlled elaboration of molecular complexity. This is particularly valuable in the development of novel pharmaceutical candidates and advanced materials where the precise positioning of these groups is critical for function.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. The iodo-substituent in this compound provides a reactive site for various cyclization strategies to construct these important ring systems. Through palladium-catalyzed reactions such as the Buchwald-Hartwig amination or intramolecular Heck reactions, the iodine atom can be strategically replaced to forge new carbon-nitrogen or carbon-carbon bonds, leading to the formation of a diverse array of heterocyclic structures. The trifluoroacetamide moiety can either be retained in the final product to modulate its properties or can be hydrolyzed to the corresponding aniline (B41778) for further functionalization.

Intermediate for Aryl and Biaryl Systems

The development of efficient methods for the construction of aryl and biaryl motifs is a central theme in modern organic synthesis. The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These powerful transformations enable the coupling of the iodophenyl ring with a wide variety of partners, such as boronic acids, alkenes, and terminal alkynes, to generate complex aryl and biaryl structures. The trifluoroacetamide group plays a crucial role in these reactions by modulating the electronic properties of the aryl iodide, thereby influencing the efficiency and outcome of the coupling process.

The Defining Role of the Trifluoromethyl Group in Molecular Design

The trifluoromethyl (CF3) group is a key determinant of the chemical and physical properties of this compound, profoundly influencing its reactivity and suitability for various research applications.

Electronic Effects on Reactivity and Selectivity in Synthetic Pathways

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull has a significant impact on the reactivity of the entire molecule. By withdrawing electron density from the phenyl ring, the CF3 group can influence the regioselectivity and rate of electrophilic aromatic substitution reactions. In the context of palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the trifluoroacetyl group can affect the oxidative addition step, a critical part of the catalytic cycle. This modulation of electronic properties is a key tool for chemists to fine-tune the reactivity of the molecule and achieve desired synthetic outcomes.

Research in Radiochemistry

The incorporation of an iodine atom in the structure of this compound provides a direct avenue for applications in radiochemistry, particularly in the development of imaging probes and related isotopic labeling studies.

Development of Iodinated Analogs for Imaging Probe Research

While specific studies detailing the use of this compound as an imaging probe were not identified, its structure is analogous to other iodinated compounds that have been investigated for such purposes. The iodine atom can be replaced with a radioactive isotope of iodine (e.g., Iodine-123, Iodine-124, or Iodine-131) to create a radiotracer for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. The utility of such a probe would depend on its ability to selectively accumulate in a specific tissue or bind to a particular biological target.

Strategies for Radioiodination and Isotopic Labeling

Several established methods could be employed for the radioiodination of this compound. One common strategy is electrophilic radioiodination, where a precursor molecule is reacted with a source of radioactive iodide in the presence of an oxidizing agent. For a compound like this, a precursor could be the corresponding non-iodinated N-(3-aminophenyl)-2,2,2-trifluoroacetamide, which could then be subjected to radioiodination. Another approach is nucleophilic substitution, where a suitable leaving group on the aromatic ring is displaced by radioactive iodide. The choice of method would depend on the desired specific activity and the stability of the precursor and final product.

Exploration of Biological Activities (Mechanistic Research)

The biological activities of this compound have not been extensively characterized in the available literature. However, the presence of the trifluoroacetamide and iodophenyl moieties suggests potential for various biological interactions that could be explored through mechanistic research.

Studies on Antimicrobial Mechanisms of Action

There is no specific research available on the antimicrobial mechanisms of this compound. In general, halogenated and fluorinated compounds can exhibit antimicrobial properties by disrupting microbial membranes, inhibiting essential enzymes, or interfering with metabolic pathways. Future research could investigate the potential of this compound to act as an antimicrobial agent and elucidate its mechanism of action against various pathogens.

Research into Anticancer Mechanisms and Signaling Pathways

The anticancer potential of this compound has not been reported. Many anticancer drugs contain fluorine atoms, which can enhance their metabolic stability and binding affinity to target proteins. The iodophenyl group could also contribute to its activity. Mechanistic studies could explore its effects on cancer cell proliferation, apoptosis, and key signaling pathways involved in tumorigenesis.

Investigations of Enzyme Inhibition and Ligand-Target Interactions

Specific enzyme inhibition or ligand-target interaction studies for this compound are not available. The trifluoroacetyl group is known to be a feature in some enzyme inhibitors. Research in this area would involve screening the compound against a panel of enzymes to identify potential targets. If a target is identified, further studies, such as X-ray crystallography or molecular modeling, could be used to understand the specific interactions between the compound and the enzyme's active site.

Development of Research Tools for Biological Systems

The trifluoroacetamide group in this compound provides a basis for its potential application in the development of sophisticated research tools for biological systems. The trifluoroacetyl group is a well-known protecting group in peptide synthesis and can also serve as a spectroscopic probe.

Detailed Research Findings:

While direct studies on this compound as a biological tool are not prevalent, the broader class of N-aryl trifluoroacetamides has been explored in biochemical assays. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the adjacent amide and aromatic ring, potentially making it a sensitive reporter group for changes in its molecular surroundings.

¹⁹F NMR Probes: The presence of the CF₃ group makes compounds like this compound potential candidates for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies. ¹⁹F NMR is a powerful technique in chemical biology for monitoring protein-ligand interactions, enzyme activity, and in vivo imaging, due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems.

Enzyme Inhibitors and Probes: The trifluoroacetamide functional group can mimic a peptide bond and act as an inhibitor or a probe for various enzymes, particularly proteases. The stability of the trifluoroacetamide group compared to a standard amide bond can be advantageous in designing long-lasting probes.

Below is a table summarizing the potential applications of trifluoroacetamide-containing compounds as research tools in biological systems.

| Application Area | Potential Role of this compound | Rationale |

| ¹⁹F NMR Spectroscopy | A fluorine-containing probe for studying molecular interactions. | The -CF₃ group provides a sensitive and specific signal for NMR studies in complex biological samples. |

| Enzyme Inhibition | A scaffold for the design of enzyme inhibitors, particularly for peptidases. | The trifluoroacetamide moiety can act as a stable mimic of a peptide bond. |

| Biochemical Assays | A component in assays to detect specific biological molecules or activities. | The compound's reactivity could be harnessed for developing new analytical methods. |

Applications in Materials Science

The dual functionality of an iodinated aromatic ring and a trifluoroacetamide group positions this compound as a valuable building block in materials science, particularly in the fields of optoelectronics and polymer chemistry.

Precursors for Optoelectronic Materials

The 3-iodophenyl group is a key feature that allows this compound to serve as a precursor in the synthesis of advanced optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The carbon-iodine bond is relatively weak and can readily participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to constructing the large, conjugated molecular or polymeric structures required for efficient charge transport and light emission in OLEDs.

Detailed Research Findings:

The general strategy for creating materials for OLEDs often involves the synthesis of extended π-conjugated systems. Iodinated aromatic compounds are frequently used as starting materials for these syntheses.

Building Blocks for π-Conjugated Systems: The iodine atom on the phenyl ring of this compound can be substituted with other aromatic or unsaturated groups through metal-catalyzed cross-coupling reactions. This allows for the systematic extension of the π-system, which is crucial for tuning the electronic and optical properties of the final material.

Introduction of Electron-Withdrawing Groups: The trifluoroacetamide group is strongly electron-withdrawing. Incorporating such groups into organic semiconductors can modulate their electron affinity and ionization potential, which are critical parameters for charge injection and transport in OLED devices. This can lead to improved device performance, such as higher efficiency and longer operational stability.

The following table outlines the potential role of iodinated precursors in the development of OLED materials.

| Property | Contribution of this compound | Desired Outcome in Optoelectronic Materials |

| Synthetic Versatility | The C-I bond provides a reactive site for cross-coupling reactions. | Facile synthesis of complex conjugated molecules and polymers with tailored optoelectronic properties. |

| Electronic Tuning | The electron-withdrawing trifluoroacetamide group modifies the electronic energy levels. | Optimization of charge injection and transport, leading to improved efficiency and stability in OLEDs. |

| Amorphous Morphology | The presence of bulky and polar groups can disrupt crystallization. | Formation of stable amorphous films, which is beneficial for device fabrication and longevity. |

Components in Polymer and Supramolecular Chemistry

The molecular structure of this compound also lends itself to applications in polymer and supramolecular chemistry. The key features are again the reactive iodine atom and the hydrogen-bonding capability of the amide group, as well as the potential for halogen bonding.

Detailed Research Findings:

Polymer Functionalization and Synthesis: The iodophenyl group can be used to either initiate polymerization reactions or to be incorporated into a polymer chain. For instance, it can be converted into a Grignard reagent or an organolithium species to initiate anionic polymerization. Alternatively, it can participate in polycondensation reactions to form novel polymers. The trifluoroacetamide group can then impart specific properties, such as thermal stability or altered solubility, to the resulting polymer.

Supramolecular Assembly: Non-covalent interactions play a crucial role in supramolecular chemistry. The amide group (-NHCO-) in this compound is capable of forming strong hydrogen bonds. Furthermore, the iodine atom can participate in halogen bonding, which is a directional non-covalent interaction between a halogen atom and a Lewis base. mdpi.comeurekalert.orgnih.govresearchgate.net These interactions can be exploited to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures with interesting properties and functions. mdpi.comeurekalert.org

The table below summarizes the potential applications in polymer and supramolecular chemistry.

| Field | Role of this compound | Potential Outcome |

| Polymer Chemistry | A monomer or an initiator in polymerization reactions. | Creation of polymers with tailored properties such as high thermal stability or specific solubility. |

| Supramolecular Chemistry | A building block for self-assembly through hydrogen and halogen bonding. mdpi.comeurekalert.orgnih.govresearchgate.net | Formation of ordered supramolecular structures like liquid crystals, gels, or porous materials. researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2,2-trifluoro-N-(3-iodophenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a halogenated aniline (e.g., 3-iodoaniline) reacts with trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine or triethylamine. Reaction conditions (e.g., anhydrous solvents, temperature) must be optimized to minimize side products. Similar protocols for related trifluoroacetamide derivatives involve refluxing in dichloromethane or THF for 6–12 hours . Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. How is spectroscopic characterization (NMR, IR, MS) performed for this compound?

- Methodological Answer :

- 1H/13C NMR : The aromatic protons of the 3-iodophenyl group appear as distinct signals in the δ 7.0–8.5 ppm range, while the trifluoroacetamide moiety shows a characteristic CF3 singlet at δ ~110–120 ppm in 13C NMR. The NH proton is typically observed at δ ~9–10 ppm in DMSO-d6 .

- IR : Strong absorption bands for C=O (1660–1700 cm⁻¹) and NH (3200–3350 cm⁻¹) confirm the acetamide structure.

- Mass Spectrometry : High-resolution MS (HRMS) using ESI or EI ionization confirms the molecular ion peak at m/z 314.93 (C8H5F3INO+) .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model bond lengths, dipole moments, and electrostatic potentials. Software like Gaussian or ORCA evaluates hydrogen-bonding potential (e.g., NH···O interactions) and topological polar surface area (~29.1 Ų), which correlates with membrane permeability .

Advanced Research Questions

Q. How do crystallographic studies address disorder in the trifluoromethyl group?

- Methodological Answer : X-ray diffraction reveals disorder in CF3 groups due to rotational flexibility. For example, in the 2-iodophenyl analog, fluorine atoms are split over two sites with occupancies of 0.615:0.385 . Refinement in SHELXL uses PART and SUMP instructions to model disorder, with restraints on bond distances and angles. Hydrogen-bonding networks (e.g., N–H···O) stabilize the crystal packing along specific axes .

Q. What contradictions arise in biological activity studies of halogenated acetamides?

- Methodological Answer : While fluorine enhances metabolic stability, iodine’s bulkiness may sterically hinder target binding. For instance, trifluoroacetamides with 3-iodo substitution show reduced kinase inhibition compared to chloro analogs in enzymatic assays. Comparative SAR studies require dose-response curves (IC50) and molecular docking (e.g., AutoDock Vina) to rationalize steric vs. electronic effects .

Q. How does solvent-free synthesis improve yield and sustainability for this compound?

- Methodological Answer : Mechanochemical synthesis (ball milling) avoids toxic solvents. A mixture of 3-iodoaniline and TFAA is milled at 30 Hz for 1–2 hours, achieving >85% yield. Green metrics (E-factor < 0.5) and in-situ Raman spectroscopy monitor reaction progress .

Q. What challenges exist in analyzing metabolic stability using in vitro models?

- Methodological Answer : Microsomal assays (e.g., liver microsomes from rats/humans) quantify metabolic half-life (t1/2). The trifluoromethyl group resists oxidative degradation, but the iodo substituent may undergo dehalogenation. LC-MS/MS detects metabolites like deiodinated acetamide, requiring stable isotope labeling (e.g., 13C/15N) for accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings